Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-
Description
This compound is a structurally modified hexadecanoic acid (C16:0) derivative with three key features:
- 5-[(4-Methoxyphenyl)methoxy] substituent: Aromatic methoxy group that may enhance lipid solubility and antioxidant activity.
- Stereochemistry: The (3S,5R) configuration suggests enantioselective interactions with biological targets.
Properties
Molecular Formula |
C31H46O5 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
benzyl (3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate |
InChI |
InChI=1S/C31H46O5/c1-3-4-5-6-7-8-9-10-14-17-30(35-24-27-18-20-29(34-2)21-19-27)22-28(32)23-31(33)36-25-26-15-12-11-13-16-26/h11-13,15-16,18-21,28,30,32H,3-10,14,17,22-25H2,1-2H3/t28-,30+/m0/s1 |
InChI Key |
KTKFZAJWTFVWPL-MFMCTBQISA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H](CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC(CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- typically involves multiple steps. One common method starts with the esterification of hexadecanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then subjected to a hydroxylation reaction to introduce the hydroxy group at the third position. This can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions. Finally, the methoxyphenylmethoxy group is introduced through a nucleophilic substitution reaction, using a suitable methoxyphenylmethanol derivative and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenylmethoxy group can interact with hydrophobic regions of proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Hexadecanoic Acid Esters
Key Differences :
- The target compound’s 3-hydroxy group distinguishes it from unsubstituted esters (e.g., methyl/ethyl esters) and aligns it with 3-hydroxy derivatives like methyl 3-hydroxytetradecanoate (C14 analog) .
- The methoxyphenylmethoxy group is unique and may confer enhanced antioxidant activity compared to simpler esters, as methoxy groups are known radical scavengers .
Hydroxy-Substituted Fatty Acid Derivatives
Key Differences :
- The target compound’s single hydroxy group at C3 contrasts with 2,3-dihydroxy derivatives, which exhibit stronger antioxidant effects due to vicinal diols .
- Unlike methyl 3-hydroxytetradecanoate (C14), the target’s longer C16 chain may improve membrane integration and sustained release in biological systems .
Aromatic Methoxy-Substituted Compounds
Key Differences :
- The target compound’s methoxyphenylmethoxy group is structurally distinct from free methoxybenzoic acids or aldehydes, likely enhancing its stability and target specificity .
Research Findings and Implications
Bioactivity Predictions
- Antimicrobial Potential: The benzyl ester and methoxy group may synergize to disrupt microbial membranes, similar to ethyl hexadecanoate in Cynodon dactylon .
- Antioxidant Activity : The methoxyphenyl group could act as a radical scavenger, comparable to vanillin and β-sitosterol in Cyperus iria .
- Stereochemical Influence : The (3S,5R) configuration may enhance enantioselective interactions with enzymes or receptors, as seen in synthetic oxazolidinecarboxylic acids .
Biological Activity
Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- is a complex organic compound characterized by its long hydrocarbon chain and multiple functional groups. Its molecular formula is with a molecular weight of approximately 498.69 g/mol. The compound features a hexadecanoic acid backbone, which is a saturated fatty acid known as palmitic acid, linked to various substituents that suggest potential for diverse biological activities.
Chemical Structure and Properties
The structure of this compound can be visualized as follows:
- Hexadecanoic Acid Backbone : Provides hydrophobic characteristics.
- Methoxyphenyl Group : Enhances solubility and may influence biological interactions.
- Hydroxyl Group : Imparts potential for hydrogen bonding and reactivity.
Biological Activities
Research indicates that hexadecanoic acid derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that fatty acids can inhibit the growth of bacteria and fungi. Hexadecanoic acid derivatives may possess similar properties due to their structural characteristics.
- Anti-inflammatory Effects : Fatty acids are known to modulate inflammatory responses. The hydroxyl group in the compound may enhance its anti-inflammatory potential.
- Antioxidant Properties : Compounds with phenolic structures often exhibit antioxidant activity, which can protect cells from oxidative stress.
Comparative Analysis with Related Compounds
To better understand the unique properties of hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Hexadecanoic Acid | Saturated fatty acid | Commonly found in animal fats; serves as an energy source |
| 4-Methoxybenzoic Acid | Aromatic ring with methoxy group | Used as a precursor in synthesizing various esters |
| Palmitoleic Acid | Unsaturated derivative of hexadecanoic acid | Exhibits different biological properties due to double bond presence |
| Stearic Acid | Saturated fatty acid with an extra carbon | Higher melting point; used in cosmetics and food |
The unique combination of a long-chain fatty acid structure with specific aromatic substituents in hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester may enhance its biological activity compared to simpler fatty acids or aromatic compounds alone.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study investigated the antimicrobial properties of various long-chain fatty acids against common pathogens. Hexadecanoic acid derivatives showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial formulations . -
Anti-inflammatory Mechanisms :
Research focusing on the anti-inflammatory effects of fatty acids demonstrated that compounds like hexadecanoic acid can downregulate pro-inflammatory cytokines in cellular models. The presence of hydroxyl groups was found to enhance this effect . -
Antioxidant Evaluation :
A comparative study on the antioxidant activities of various phenolic compounds highlighted that those with methoxy groups exhibited increased radical scavenging abilities. This suggests that hexadecanoic acid derivatives could be explored for their potential health benefits related to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
